Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Isonicotinamide
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Overview
Description
Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Isonicotinamide is a complex organic compound with a unique structure that combines elements of pyrano and pyridin frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Isonicotinamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[3,2-C]pyridin core, followed by the introduction of the isonicotinamide group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Isonicotinamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Isonicotinamide can be compared with other similar compounds, such as:
Rel-(4As,8R,8As)-N-(Furan-2-Ylmethyl)-N-Methyloctahydro-2H-Pyrano[3,2-C]Pyridin-8-Amine: This compound has a similar pyrano[3,2-C]pyridin core but with different substituents, leading to different chemical and biological properties.
(3aR,4R,8R,8aS)-3a,4,7,8a-Tetramethyl-1,2,3,3a,4,5,8,8a-octahydro-4,8: This compound shares a similar octahydro structure but differs in its functional groups and overall reactivity.
Properties
IUPAC Name |
N-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-14(10-3-5-15-6-4-10)17-12-9-16-8-11-2-1-7-19-13(11)12/h3-6,11-13,16H,1-2,7-9H2,(H,17,18)/t11-,12+,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUCJVFRVPCENS-XQQFMLRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C2OC1)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]([C@H]2OC1)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.